molecular formula C10H15ClN4O B2858073 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine CAS No. 383147-83-9

4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine

Cat. No.: B2858073
CAS No.: 383147-83-9
M. Wt: 242.71
InChI Key: RXXUOUWOIFWJST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is a chemical compound with the molecular formula C₁₂H₁₈ClN₅O It is a derivative of pyrimidinamine, featuring a chlorine atom, two methyl groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine typically involves multiple steps, starting with the chlorination of a suitable pyrimidinamine precursor. The reaction conditions often require the use of strong bases or acids to facilitate the substitution reactions necessary for introducing the chlorine and morpholine groups.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving large-scale reactors and precise temperature and pressure controls to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions are common, where different groups can replace the chlorine or morpholine moieties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical activities.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may be used to investigate the mechanisms of action of certain enzymes or receptors.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases.

Industry: In industry, the compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals. Its unique properties make it suitable for a range of applications.

Mechanism of Action

The mechanism by which 4-chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Chloro-N,6-dimethyl-4-pyrimidinamine

  • 2-Pyrimidinamine, 4,6-dimethyl-

Uniqueness: 4-Chloro-N,N-dimethyl-6-morpholino-2-pyrimidinamine is unique due to its combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

4-chloro-N,N-dimethyl-6-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4O/c1-14(2)10-12-8(11)7-9(13-10)15-3-5-16-6-4-15/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXUOUWOIFWJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.